Cas no 898622-37-2 (N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide)

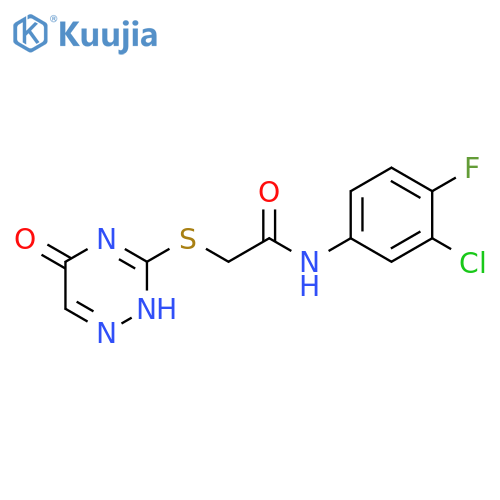

898622-37-2 structure

商品名:N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide

CAS番号:898622-37-2

MF:C11H8ClFN4O2S

メガワット:314.723222732544

CID:5485172

N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide

- Acetamide, N-(3-chloro-4-fluorophenyl)-2-[(2,5-dihydro-5-oxo-1,2,4-triazin-3-yl)thio]-

- N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide

-

- インチ: 1S/C11H8ClFN4O2S/c12-7-3-6(1-2-8(7)13)15-10(19)5-20-11-16-9(18)4-14-17-11/h1-4H,5H2,(H,15,19)(H,16,17,18)

- InChIKey: WUBYALMHGZTRIK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(F)C(Cl)=C1)(=O)CSC1=NC(=O)C=NN1

じっけんとくせい

- 密度みつど: 1.63±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 7.49±0.20(Predicted)

N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2714-0960-5μmol |

N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |

898622-37-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2714-0960-1mg |

N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |

898622-37-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2714-0960-25mg |

N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |

898622-37-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2714-0960-40mg |

N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |

898622-37-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2714-0960-50mg |

N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |

898622-37-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2714-0960-3mg |

N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |

898622-37-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2714-0960-30mg |

N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |

898622-37-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2714-0960-10μmol |

N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |

898622-37-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2714-0960-2mg |

N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |

898622-37-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2714-0960-5mg |

N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide |

898622-37-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

898622-37-2 (N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量